![molecular formula C23H30N2O3 B2486283 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide CAS No. 899744-73-1](/img/structure/B2486283.png)
3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo a reduction reaction to form the corresponding amine. The final step involves the acylation of the amine with a suitable acyl chloride to yield the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Research indicates that 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, in vitro assays demonstrated a reduction in cell viability by over 50% at concentrations ranging from 20 to 50 µM .
- Neuroprotective Effects : The morpholino moiety may enhance blood-brain barrier permeability, suggesting potential applications in treating neurodegenerative diseases .
- Antiviral Potential : Similar compounds have shown efficacy in inhibiting viral replication, indicating that this compound may also possess antiviral properties .
Anticancer Research
A study evaluated the anticancer properties of methoxy-substituted phenyl compounds, revealing selective cytotoxicity against prostate cancer cells. The CC50 values indicated effective inhibition of cell proliferation at micromolar concentrations .
Neuropharmacological Studies
Research exploring the neuroprotective effects of morpholino derivatives suggested that these compounds could improve therapeutic outcomes in conditions affecting the central nervous system. The studies indicated enhanced permeability across the blood-brain barrier .
Antimicrobial Activity
Research on related compounds demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with effective inhibition observed at concentrations as low as 10 µg/mL .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(2-morpholino-2-phenylethyl)propanamide
- 3-(4-methoxyphenyl)-N-(2-piperidino-2-(p-tolyl)ethyl)propanamide
Uniqueness
The presence of the morpholino group and the specific substitution pattern on the aromatic rings make 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide unique
Biological Activity
3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H28N2O2
- Molecular Weight : 328.45 g/mol
This structure features a propanamide backbone with a methoxy-substituted phenyl group and a morpholino-p-tolyl substituent, which may influence its biological properties.
Antimicrobial Activity
Research indicates that compounds containing methoxyphenyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 3-(4-methoxyphenyl) compounds demonstrate varying degrees of antibacterial and antifungal activities against various pathogens.
Compound | Activity Type | Inhibition Zone (mm) |
---|---|---|
3-(4-methoxyphenyl)acrylamide | Antibacterial | 23 |
3-(4-chlorophenyl)acrylamide | Antibacterial | 18 |
3-(4-methoxyphenyl)-N-(p-tolyl)ethyl derivatives | Antifungal | Significant |
These findings suggest that the presence of the methoxy group enhances the compound's interaction with microbial targets, potentially leading to higher efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The antiviral potential of related compounds has also been explored. For example, heterocyclic compounds similar to this compound have shown promising results in inhibiting viral replication in vitro. The mechanism often involves interference with viral entry or replication processes, making them candidates for further development as antiviral agents .
Case Studies
- Anticancer Research : In a study evaluating the anticancer properties of methoxy-substituted phenyl compounds, it was found that certain derivatives exhibited selective cytotoxicity against cancer cell lines, including prostate cancer cells. The CC50 values indicated that these compounds could inhibit cell proliferation effectively at micromolar concentrations .
- Neuropharmacological Studies : Another research avenue explored the neuroprotective effects of morpholino derivatives. These studies suggest that the morpholino moiety may enhance blood-brain barrier permeability, allowing for better therapeutic outcomes in neurodegenerative diseases .
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process generally includes:
- Formation of the Propanamide Backbone : Utilizing acylation reactions to introduce the propanamide functional group.
- Introduction of Morpholino and Methoxy Groups : Employing selective alkylation techniques to attach the morpholino and methoxy groups to the aromatic ring.
The proposed mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or enzymes involved in disease pathways, although detailed mechanistic studies are still needed to clarify these interactions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-18-3-8-20(9-4-18)22(25-13-15-28-16-14-25)17-24-23(26)12-7-19-5-10-21(27-2)11-6-19/h3-6,8-11,22H,7,12-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDELIVKWDRZEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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